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molecular formula C10H12O4 B8632248 4,7-Dimethoxy-1,3-dihydro-2-benzofuran-1-ol CAS No. 64019-79-0

4,7-Dimethoxy-1,3-dihydro-2-benzofuran-1-ol

Cat. No. B8632248
M. Wt: 196.20 g/mol
InChI Key: DDWMKGXNRFLYJY-UHFFFAOYSA-N
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Patent
US04032656

Procedure details

To a solution of 6.19 g. of 4,7-dimethoxyphthalide in 500 ml. of methylene chloride which is cooled to -60° C. is added 48 ml. of diisobutylaluminum hydride in toluene and the mixture is stirred for one hour, 5 ml. of methanol is added and the solution is allowed to come to ambient temperature. The mixture is then treated with 600 ml. of chloroform and 300 ml. of sodium chloride solution and filtered. The organic layer is dried and the solvent removed to yield a white solid. This is washed with hexane to yield 4,7-dimethoxy-1,3-dihydro-1-isobenzofuranol having a melting point of 156°-158° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[C:9]2[C:4]=1[CH2:5][O:6][C:7]2=[O:8].C(Cl)Cl.[H-].C([Al+]CC(C)C)C(C)C.CO>C1(C)C=CC=CC=1.C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[C:9]2[C:4]=1[CH2:5][O:6][CH:7]2[OH:8] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2COC(=O)C2=C(C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added 48 ml
CUSTOM
Type
CUSTOM
Details
to come to ambient temperature
ADDITION
Type
ADDITION
Details
The mixture is then treated with 600 ml
FILTRATION
Type
FILTRATION
Details
of sodium chloride solution and filtered
CUSTOM
Type
CUSTOM
Details
The organic layer is dried
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to yield a white solid
WASH
Type
WASH
Details
This is washed with hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=C2COC(C2=C(C=C1)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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